molecular formula C5H4BrClO2S2 B1443176 3-Bromo-5-methylthiophene-2-sulfonyl chloride CAS No. 319002-81-8

3-Bromo-5-methylthiophene-2-sulfonyl chloride

Cat. No.: B1443176
CAS No.: 319002-81-8
M. Wt: 275.6 g/mol
InChI Key: LBWGMJIULMWORY-UHFFFAOYSA-N
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Description

3-Bromo-5-methylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H4BrClO2S2. It is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl chloride group attached to a thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylthiophene-2-sulfonyl chloride typically involves the bromination of 5-methylthiophene followed by chlorosulfonation. The reaction conditions include the use of bromine (Br2) and sulfuric acid (H2SO4) under controlled temperatures to ensure the selective introduction of the bromine and sulfonyl chloride groups.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that allows for the efficient and scalable synthesis of this compound. This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often facilitated by a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or thiols.

  • Substitution: Generation of sulfonamides or esters.

Scientific Research Applications

3-Bromo-5-methylthiophene-2-sulfonyl chloride is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential use in drug discovery and development.

  • Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Bromo-5-methylthiophene-2-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamides or esters. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

3-Bromo-5-methylthiophene-2-sulfonyl chloride is unique due to its specific structural features. Similar compounds include:

  • 3-Chloro-5-methylthiophene-2-sulfonyl chloride: Similar reactivity but with a chlorine atom instead of bromine.

  • 5-Methylthiophene-2-sulfonyl chloride: Lacks the bromine atom, resulting in different chemical properties.

  • 3-Bromo-2-thiophenesulfonyl chloride: Different position of the bromine atom on the thiophene ring.

These compounds share similarities in their sulfonyl chloride functionality but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

3-bromo-5-methylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO2S2/c1-3-2-4(6)5(10-3)11(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWGMJIULMWORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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